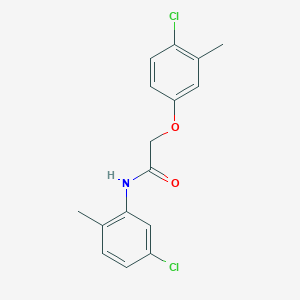![molecular formula C12H16N2O3S B5592234 4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of compounds containing pyridine, oxazepane, and thioether functionalities, like "4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol", is of interest due to their potential in various fields of chemistry and biology. These compounds often exhibit unique chemical and physical properties, making them valuable for various applications, including material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step synthetic routes, starting from simpler precursors. For compounds similar to "4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol", the synthesis may involve the formation of the oxazepane ring followed by the introduction of the pyridine-thioether side chain through nucleophilic substitution or coupling reactions (Ignatova et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with pyridine and oxazepane rings can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information on the compound's molecular geometry, conformations, and electronic structure, which are essential for understanding its reactivity and properties (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
Compounds containing pyridine and thioether functionalities participate in a wide range of chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and coordination to metal ions. These reactions can significantly alter the compound's chemical properties and enhance its utility in synthesis and applications (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be determined through various analytical techniques. These properties are crucial for the compound's handling, purification, and application in different domains (Du et al., 2016).
Wissenschaftliche Forschungsanwendungen
Luminescent Materials
Research involving thiophene-derivatized pybox and its lanthanide ion complexes, similar in structural complexity to 4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol, shows applications in developing luminescent materials. These complexes exhibit high luminescence quantum yields in both solid-state and solution, suggesting potential for use in light-emitting diodes (LEDs), bioimaging, and sensors (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Drug Discovery and Molecular Docking
Novel pyridine and fused pyridine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant effects. These compounds, obtained from reactions involving structurally related pyridine moieties, have been subjected to in silico molecular docking screenings, highlighting their potential as leads in drug discovery processes (Flefel et al., 2018).
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, involves complex reactions with pyridine derivatives. These synthetic methodologies contribute to the development of new pharmaceuticals and materials science applications, demonstrating the versatility of pyridine-based compounds in creating biologically active molecules (Rodinovskaya et al., 2003).
Oxidative N-N Bond Formation
The development of methods for oxidative N-N bond formation without the use of metal catalysts, involving pyridine derivatives, underlines the importance of such compounds in synthetic organic chemistry. These methodologies facilitate the synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, which have potential applications in medicinal chemistry (Zheng et al., 2014).
Catalysis and Water Oxidation
Research on Ru complexes for water oxidation, utilizing pyridine-based ligands, suggests potential applications in sustainable energy technologies, specifically in water-splitting processes. These complexes demonstrate the role of pyridine derivatives in developing catalysts for environmentally significant reactions (Zong & Thummel, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-10-7-14(5-6-17-8-10)12(16)9-18-11-1-3-13-4-2-11/h1-4,10,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACZKFUEUHPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CSC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

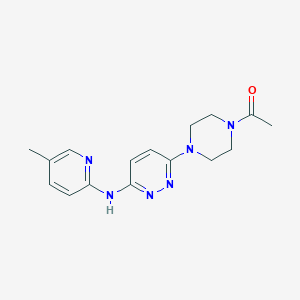
![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)
![4-{2-[(4-methyl-2-nitrophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592163.png)
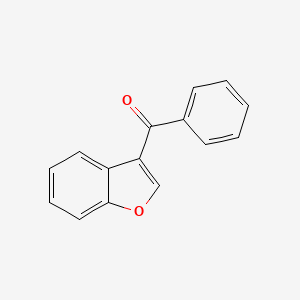
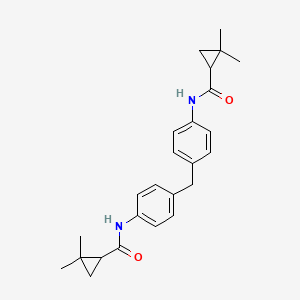
![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592201.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)
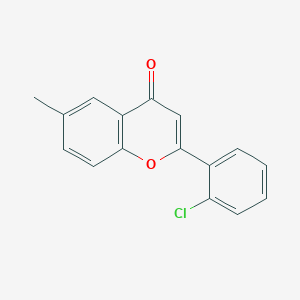
![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
